molecular formula C19H19ClN6O2 B2486776 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1203166-52-2

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No. B2486776
CAS RN: 1203166-52-2
M. Wt: 398.85
InChI Key: DLIIWQNDKMRPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone" belongs to a class of chemicals that exhibit a complex structure incorporating pyrazole, pyrimidine, piperazine, and chlorophenoxy groups. This composition suggests a molecule with potential biological activity, given the known properties of these moieties in drug design and pharmacology. The compound's structure implies potential interactions with biological targets, making it a candidate for further chemical and biological investigations.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic building blocks to construct the pyrazole, pyrimidine, and piperazine units, followed by their integration into the final structure. A typical approach might involve nucleophilic substitution reactions, cyclization steps to form the heterocyclic rings, and final coupling reactions. For example, compounds with pyrazole and pyrimidine structures have been synthesized through reactions involving amino derivatives and active methylene compounds, showcasing the versatility of synthetic strategies in constructing complex molecules (Abdelriheem et al., 2017).

Scientific Research Applications

Antagonist for Pain Management

  • Research Focus: A study by Díaz et al. (2020) reported the development of a σ1 receptor antagonist clinical candidate for pain management, focusing on a series of pyrazoles including compounds similar to the query chemical.
  • Key Findings: This compound showed high solubility and permeability, leading to its classification as a BCS class I compound, indicating good absorption and high solubility. It also exhibited antinociceptive properties in animal models.

Anticonvulsant Agent

  • Research Focus: The synthesis and evaluation of novel compounds as potential anticonvulsant agents were described in a study by Ghareb et al. (2017).
  • Key Findings: The study highlighted certain compounds that significantly delayed the onset of convulsions and prolonged survival time in models, compared to traditional treatments.

Antimicrobial and Anticancer Agents

  • Research Focus: The study by Hafez et al. (2016) investigated a series of compounds, including the query chemical, for their potential as antimicrobial and anticancer agents.
  • Key Findings: Several of the synthesized compounds showed higher anticancer activity than standard drugs and also exhibited good to excellent antimicrobial activity.

Insecticidal Evaluation

  • Research Focus: The insecticidal activity of pyrazole-based tetrahydropyrimidine derivatives was studied by Halim et al. (2020).
  • Key Findings: Some of these compounds displayed 100% mortality against specific pests, demonstrating their potential as insecticides.

Antibacterial, Antifungal, and Cytotoxic Activities

  • Research Focus: The study by Gan et al. (2010) focused on azole-containing piperazine derivatives and their biological activities.
  • Key Findings: The compounds exhibited moderate to significant antibacterial and antifungal activities, and some showed comparable activities to standard drugs.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-15-2-4-16(5-3-15)28-13-19(27)25-10-8-24(9-11-25)17-12-18(22-14-21-17)26-7-1-6-23-26/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIIWQNDKMRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.